Salicylidene 2-aminopyridine

Description

Significance of Schiff Bases in Contemporary Chemistry

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are a pivotal class of organic compounds in modern chemistry. nih.govproquest.com Their importance stems from their accessible synthesis, structural variety, and wide-ranging applications across multiple scientific disciplines. nih.govresearchgate.netresearchgate.net

Historical Context and Evolution of Research Perspectives

The discovery of Schiff bases dates back to 1864 by the German chemist Hugo Schiff, who first reported the condensation reaction between primary amines and carbonyl compounds. nih.govproquest.com Initially, research focused on their synthesis and basic characterization. However, the discovery of their ability to form stable complexes with metal ions marked a significant turning point, propelling them into the realm of coordination chemistry. nih.govresearchgate.net Over the decades, research has evolved from studying their fundamental properties to exploring their applications in catalysis, materials science, and medicine, reflecting a shift towards more interdisciplinary and application-oriented investigations. researchgate.netresearchgate.net

Interdisciplinary Relevance of Schiff Bases as Ligands and Precursors

The interdisciplinary significance of Schiff bases is vast. mdpi.com In coordination chemistry, they are highly valued as ligands due to their ability to form stable complexes with a wide range of metal ions. nih.govwikipedia.org These metal complexes are instrumental in various catalytic processes, including hydrogenation and oxidation reactions. proquest.com

In the field of medicinal chemistry, Schiff bases and their metal complexes have shown a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. nih.govenpress-publisher.combohrium.com Their role as precursors in the synthesis of various biologically active heterocyclic compounds further underscores their importance. gsconlinepress.com Furthermore, in materials science, Schiff bases are investigated for their potential use in the development of sensors, corrosion inhibitors, and photochromic materials. evitachem.combohrium.com

Structural Classification of Salicylidene 2-aminopyridine (B139424) as an Imine Ligand

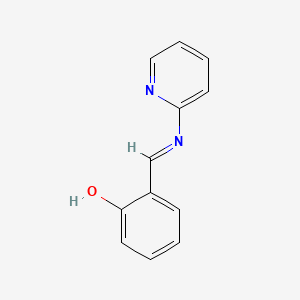

Salicylidene 2-aminopyridine is classified as a Schiff base, a type of imine, formed through the reaction of salicylaldehyde (B1680747) with 2-aminopyridine. evitachem.com This classification is based on the presence of the characteristic imine or azomethine (-C=N-) functional group. evitachem.comnih.gov

Fundamental Structural Features and Implications for Reactivity

The molecular structure of Salicylidene 2-aminopyridine consists of a salicylidene moiety linked to a pyridine (B92270) ring via an imine bond. evitachem.com Key structural features include the phenolic hydroxyl group (-OH) and the imine nitrogen, which are crucial for its coordinating properties. evitachem.comtandfonline.com It typically acts as a bidentate ligand, coordinating to metal ions through the phenolic oxygen and the imine nitrogen. evitachem.com However, some studies have shown it can also act as a tridentate ligand, involving the pyridine nitrogen in coordination. tandfonline.comresearchgate.net The planar nature of the molecule, with an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen, influences its stability and reactivity. ismar.org This structure allows for tautomerization between the enol and keto forms, a process that can be influenced by the solvent environment. evitachem.com

Distinctions within the N-Salicylidene-2-aminopyridines Series

The N-salicylidene-2-aminopyridines series encompasses a range of related compounds where substitutions on either the salicylaldehyde or the aminopyridine ring lead to distinct properties. For instance, the position of the amino group on the pyridine ring is critical. N-salicylidene-3-aminopyridine, a structural isomer, exhibits only thermochromic properties in its crystalline state, similar to Salicylidene 2-aminopyridine. evitachem.com In contrast, N-(3,5-Dichlorosalicylidene)-4-aminopyridine displays both thermochromism and photochromism, highlighting the influence of the amino group's position and substituents on the compound's photophysical behavior. evitachem.com The introduction of different substituents, such as bromo or methoxy (B1213986) groups, on the salicylaldehyde ring also leads to variations in the properties and activities of the resulting Schiff bases. isca.meuoa.gr

Overview of Key Research Domains for Salicylidene 2-aminopyridine

Research on Salicylidene 2-aminopyridine is concentrated in several key areas, driven by its versatile chemical nature.

Key Research Areas for Salicylidene 2-aminopyridine

| Research Domain | Focus of Investigation |

|---|---|

| Coordination Chemistry | Synthesis and characterization of novel metal complexes with various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) and lanthanides. evitachem.comtandfonline.comresearchgate.netsciencepublishinggroup.com |

| Catalysis | Application of its metal complexes as catalysts in various organic reactions. proquest.com |

| Medicinal Chemistry | Exploration of its potential as an antimicrobial, antifungal, and anticancer agent. evitachem.comtandfonline.comsciencepublishinggroup.com |

| Material Science | Investigation of its use in developing new materials with specific optical, electronic, or magnetic properties, such as sensors and photochromic devices. evitachem.com |

| Analytical Chemistry | Its role in the development of analytical methods, including electrochemical sensors. tandfonline.comcdnsciencepub.com |

The study of Salicylidene 2-aminopyridine and its derivatives continues to be a vibrant field of research, with ongoing efforts to synthesize new compounds, understand their fundamental properties, and explore their potential in a wide array of practical applications.

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-pyridin-2-yliminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOIUODXXXAPDU-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284542 | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17543-97-4, 1823-47-8 | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17543-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylidene 2-aminopyridene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Salicylidene-2-aminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Conventional Synthetic Routes for Salicylidene 2-aminopyridine (B139424)

The primary and most conventional method for synthesizing Salicylidene 2-aminopyridine is through the condensation reaction of salicylaldehyde (B1680747) and 2-aminopyridine. evitachem.comontosight.ai This reaction forms the foundation for several established synthetic protocols.

Condensation Reaction of Salicylaldehyde and 2-aminopyridine

The synthesis of Salicylidene 2-aminopyridine is achieved through the condensation of an aromatic aldehyde, salicylaldehyde, with an amine, 2-aminopyridine. evitachem.comscispace.com This reaction results in the formation of a characteristic carbon-nitrogen double bond (C=N), also known as an imine or azomethine group, which is the defining feature of Schiff bases. evitachem.comscispace.com The reaction proceeds via a nucleophilic attack of the amine group of 2-aminopyridine on the carbonyl carbon of salicylaldehyde. This is often followed by the elimination of a water molecule to form the final imine product. scispace.com The use of an acid catalyst, such as glacial acetic acid, can facilitate this process by protonating the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon.

Reflux Methodologies and Optimization Parameters

A widely employed technique for the synthesis of Salicylidene 2-aminopyridine involves refluxing equimolar amounts of salicylaldehyde and 2-aminopyridine in a suitable solvent, most commonly ethanol (B145695). evitachem.comtandfonline.com The reaction is typically conducted at elevated temperatures for several hours to ensure the completion of the reaction. evitachem.com In some procedures, a few drops of glacial acetic acid are added as a catalyst to accelerate the formation of the imine bond.

The progress of the reaction is often monitored using thin-layer chromatography (TLC). Upon completion, the solution is concentrated and cooled, leading to the crystallization of the product. tandfonline.com The resulting solid is then filtered and purified, typically by recrystallization from a solvent like methanol (B129727) or ethanol, to obtain the final product. tandfonline.comchemicalbook.com Yields for this method are generally high, often in the range of 85-90%.

| Parameter | Optimal Condition/Range | Rationale |

| Solvent | Absolute Ethanol | Provides good solubility for reactants and facilitates the reaction. |

| Catalyst | Glacial Acetic Acid (1-2 drops) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. |

| Reaction Time | 1–3 hours | Sufficient time to ensure high conversion of reactants to product. |

| Temperature | Reflux temperature of ethanol | Provides the necessary activation energy for the condensation reaction. |

Room Temperature Synthesis Approaches

While refluxing is a common method, Salicylidene 2-aminopyridine can also be synthesized at room temperature. evitachem.com This approach involves stirring a mixture of salicylaldehyde and 2-aminopyridine in a solvent, such as methanol, at ambient temperature. nih.gov While this method is energetically favorable, it may result in lower yields compared to the reflux method. evitachem.com In some instances, the reaction is allowed to proceed for an extended period to achieve a reasonable yield. For example, one study reported the synthesis of a related Schiff base by stirring the reactants in ethanol at room temperature for one hour. researchgate.net Another approach involves the use of a solvent mixture, such as ethanol and water, at ambient temperature, which has been shown to produce a high yield of a similar Schiff base. ijcrcps.com

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of advanced techniques and green chemistry principles in the synthesis of Salicylidene 2-aminopyridine.

Solvent-Free Synthesis via Grinding Techniques

A significant advancement in the green synthesis of Salicylidene 2-aminopyridine is the use of solvent-free grinding techniques. chemicalbook.com This method involves the mechanical grinding of solid reactants, salicylaldehyde and 2-aminopyridine, in a mortar and pestle at room temperature. chemicalbook.comtandfonline.com The mechanical energy from grinding initiates the reaction without the need for solvents or external heating. bibliotekanauki.pl

This technique offers several advantages, including reduced environmental impact due to the elimination of solvents, operational simplicity, and often high product yields. chemicalbook.combibliotekanauki.pl One reported procedure involves grinding the reactants until the mixture becomes sticky, and then leaving it to stand for a period with occasional grinding, resulting in a 96% yield. chemicalbook.com The reaction time can vary from a few minutes to over an hour. chemicalbook.com The solid product obtained can then be purified by recrystallization from a solvent like dilute aqueous ethanol. chemicalbook.com

| Method | Temperature (°C) | Reaction Time (min) | Yield (%) |

| Grinding | 20 | 10 | 96 |

Exploration of Alternative Solvents and Reaction Media

The principles of green chemistry encourage the use of less hazardous and more environmentally benign solvents. mdpi.comiastate.edu While ethanol is a common solvent for the synthesis of Salicylidene 2-aminopyridine, research has explored other alternatives. Water, for instance, is considered a green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com Although the solubility of organic compounds in water can be a limitation, reactions can sometimes be carried out "in" or "on" water. mdpi.com

The use of deep eutectic solvents (DES), which are mixtures of two or more components that form a eutectic with a melting point lower than the individual components, has also emerged as a green alternative. scielo.br These solvents are often biodegradable and have low toxicity. scielo.br Furthermore, studies have investigated the influence of different solvents on the properties of the resulting Schiff bases. For instance, the electronic absorption spectra of aminopyridine Schiff bases have been examined in various solvents of different polarities, including 1,4-dioxane, chloroform, ethanol, acetonitrile, and N,N-dimethylformamide (DMF). unilag.edu.ngasianpubs.org This research helps in understanding the solvent-solute interactions and can guide the selection of appropriate reaction media. unilag.edu.ng Some studies have also explored the use of solvent mixtures, such as ethanol-water, to optimize reaction conditions and yields. researchgate.netijcrcps.com

Mechanistic Insights into Imine Bond Formation

The formation of the characteristic carbon-nitrogen double bond (imine) in Salicylidene 2-aminopyridine proceeds through a well-established two-step mechanism.

Nucleophilic Addition and Dehydration Pathways

The reaction is initiated by the nucleophilic attack of the primary amine group of 2-aminopyridine on the electrophilic carbonyl carbon of salicylaldehyde. This initial step results in the formation of an unstable hemiaminal (or carbinolamine) intermediate.

The second stage of the mechanism involves the elimination of a water molecule from the hemiaminal intermediate, a process known as dehydration. This step is often the rate-determining step and can be facilitated by acid catalysis. The protonation of the hydroxyl group in the hemiaminal makes it a better leaving group (water), leading to the formation of the stable imine bond and the final Salicylidene 2-aminopyridine product.

Reaction Monitoring and Purity Assessment Techniques

Careful monitoring of the reaction progress and rigorous assessment of the product's purity are crucial for obtaining a high-quality final compound.

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of the synthesis of Salicylidene 2-aminopyridine. chemicalbook.com By spotting small aliquots of the reaction mixture onto a TLC plate at regular intervals and developing it with a suitable mobile phase (e.g., ethyl acetate), the disappearance of the starting materials (salicylaldehyde and 2-aminopyridine) and the appearance of the product spot can be visualized. ijcrcps.comijiras.com The completion of the reaction is indicated when the spots corresponding to the reactants are no longer visible. chemicalbook.com

Coordination Chemistry and Metal Complexation Studies

Ligand Characteristics of Salicylidene 2-aminopyridine (B139424)

The coordination versatility of Salicylidene 2-aminopyridine stems from the presence of multiple donor atoms and its structural flexibility, which allow it to bind to metal centers in different modes.

The most common coordination mode for Salicylidene 2-aminopyridine is as a monobasic bidentate ligand. srce.hrfigshare.com In this arrangement, the compound coordinates to a metal ion through the nitrogen atom of the imine group (-CH=N-) and the oxygen atom of the phenolic hydroxyl group (-OH) after deprotonation. srce.hrfigshare.com This forms a stable five-membered chelate ring with the metal center. researchgate.net This bidentate coordination has been observed in complexes with a variety of metals, including silicon(IV) and gallium(III). srce.hrresearchgate.net Spectroscopic data, such as the disappearance of the ν(O-H) band and a shift in the ν(C=N) band in the infrared spectra of the metal complexes compared to the free ligand, provide evidence for this coordination mode. figshare.com In many reported transition metal complexes, the metal ion coordinates via the phenolic oxygen and the azomethine nitrogen, while the endocyclic nitrogen atom of the pyridine (B92270) ring does not participate in coordination. researchgate.net

While bidentate coordination is common, Salicylidene 2-aminopyridine can also act as a tridentate ligand by involving the nitrogen atom of the pyridine ring in coordination. researchgate.netcyberleninka.ru This mode is particularly observed in complexes with lanthanide(III) ions and some transition metals like Mn(II) and Ni(II). researchgate.netcyberleninka.rucapes.gov.br In this NNO-donor fashion, the ligand binds to the metal center using the phenolic oxygen, the imine nitrogen, and the pyridine ring nitrogen. researchgate.netcyberleninka.ru The involvement of the pyridine nitrogen is typically confirmed by shifts in the characteristic infrared spectral bands of the pyridine ring upon complexation. cyberleninka.ru This tridentate behavior allows for the formation of highly stable complexes with different geometries. researchgate.net Dinuclear Ru(II) complexes have also been synthesized where the ligand acts as a tridentate donor, with two ligands bridging two metal centers. researchgate.net

The electronic and steric properties of Salicylidene 2-aminopyridine can be fine-tuned by introducing substituents on either the salicylaldehyde (B1680747) or the aminopyridine rings. These modifications can significantly influence the ligand's coordination behavior and the stability of the resulting metal complexes. rasayanjournal.co.inresearchgate.net For instance, the presence of electron-withdrawing groups, such as a nitro group (-NO2), on the salicylaldehyde ring can increase the acidity of the phenolic proton, potentially affecting the ease of complex formation. Conversely, electron-donating groups may enhance the electron density on the donor atoms, strengthening the coordinate bond. The position of substituents is also crucial; for example, the placement of an amine group on the pyridine ring (e.g., N-salicylidene-3-aminopyridine vs. Salicylidene 2-aminopyridine) can alter the steric environment around the coordination sites. rasayanjournal.co.in The introduction of bulky groups can hinder the approach of the ligand to the metal center, influencing the stoichiometry and geometry of the final complex. rasayanjournal.co.in

Synthesis and Characterization of Metal Complexes

Complexes of Salicylidene 2-aminopyridine are typically synthesized by reacting the Schiff base with a suitable metal salt in an appropriate solvent, such as ethanol (B145695). capes.gov.br The resulting complexes can be characterized by a range of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) and electronic (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR), and magnetic susceptibility measurements to elucidate their structure and properties. researchgate.net

Salicylidene 2-aminopyridine forms stable complexes with a wide range of transition metals. Research has documented the synthesis and characterization of complexes with Cr(III), Mn(II), Fe(III), Ni(II), Cu(II), Co(II), Cd(II), and Zn(II). Additionally, complexes with Ruthenium, in both Ru(II) and Ru(III) oxidation states, have been prepared and studied. figshare.comresearchgate.net The geometry of these complexes varies depending on the metal ion, its oxidation state, and the stoichiometry of the complex, ranging from tetrahedral and square planar to octahedral configurations.

Table 1: Selected Transition Metal Complexes of Salicylidene 2-aminopyridine and their Reported Geometries

| Metal Ion | Example Complex Formula | Reported Geometry |

| Cr(III) | [Cr(L)X₂]X (where L is a macrocycle derived from Salicylidene 2-aminopyridine) | Octahedral |

| Mn(II) | [Mn(L)₂] | Tetrahedral capes.gov.br |

| Fe(III) | [Fe(L)X₂]X (where L is a macrocycle derived from Salicylidene 2-aminopyridine) | Octahedral |

| Ni(II) | [Ni(L)₂] | Tetrahedral |

| Cu(II) | [Cu(L)₂] | Tetrahedral |

| Co(II) | [Co(L)₂] | Tetrahedral |

| Cd(II) | [Cd(L)₂] | Tetrahedral |

| Ru(III) | Na[RuCl₂(L)₂] | Octahedral srce.hr |

| Zn(II) | [ZnLCl₂] (where L is a macrocycle derived from Salicylidene 2-aminopyridine) | Not specified |

Note: 'L' represents the Salicylidene 2-aminopyridine ligand unless otherwise specified. The geometries are as reported in the cited literature and can vary based on reaction conditions and co-ligands.

The reaction between Salicylidene 2-aminopyridine and metal ions can yield complexes with different metal-to-ligand stoichiometric ratios, most commonly 1:1 and 1:2. The resulting stoichiometry is influenced by factors such as the nature of the metal ion, the reaction conditions, and the coordination mode of the ligand.

1:1 Metal:Ligand Ratio: Complexes with a 1:1 stoichiometry are frequently formed, particularly with lanthanide(III) ions and some copper(II) complexes. researchgate.netresearchgate.netcyberleninka.ru In these cases, the remaining coordination sites on the metal are typically occupied by solvent molecules or counter-ions. researchgate.netcyberleninka.ru For example, complexes of the type [Ln(SAP)X₂·2H₂O] (where SAPH = Salicylidene 2-aminopyridine) have been synthesized. researchgate.netcyberleninka.ru

1:2 Metal:Ligand Ratio: The formation of 1:2 metal-to-ligand complexes is also widely reported for several transition metals, including Ni(II), Cu(II), Co(II), Cd(II), Mn(II), and Ru(III). srce.hrcapes.gov.br In these complexes, two molecules of the Schiff base coordinate to a single metal center. capes.gov.br For instance, elemental analysis and Job's method of continuous variation have confirmed a 1:2 metal-to-ligand ratio for Mn(II) and Ni(II) complexes. capes.gov.br Similarly, iron(III) has been found to form bis complexes.

Table 2: Observed Stoichiometric Ratios for Metal Complexes of Salicylidene 2-aminopyridine

| Metal Ion | 1:1 (Metal:Ligand) | 1:2 (Metal:Ligand) |

| Mn(II) | ✓ capes.gov.br | |

| Ni(II) | ✓ capes.gov.br | |

| Cu(II) | ✓ researchgate.net | ✓ |

| Co(II) | ✓ | |

| Cd(II) | ✓ | |

| Fe(III) | ✓ | |

| Ru(III) | ✓ srce.hr | |

| Lanthanides (Ln³⁺) | ✓ researchgate.netcyberleninka.ru |

Transition Metal Complexes (e.g., Cr(III), Mn(II), Fe(III), Ni(II), Cu(II), Co(II), Cd(II), Ru(III), Zn(II))

Reaction Conditions and Product Isolation

The synthesis of metal complexes with Salicylidene 2-aminopyridine typically involves straightforward reaction pathways, with the specific conditions influencing the final product.

Commonly, the complexation is achieved by refluxing the Schiff base ligand with a corresponding metal salt in an alcoholic solvent, such as ethanol. tandfonline.comijritcc.org The reaction mixture is heated for several hours to ensure completion. tandfonline.com For instance, the synthesis of lanthanide(III) complexes involves stirring the metal salt and the ligand in dry alcohol at approximately 70°C for about 6 hours. tandfonline.com Similarly, ferrocene-based organometallic complexes are prepared by refluxing the respective starting materials in a methanolic or ethanolic solution for around five hours. iosrjournals.org

For organometallic complexes with Group 13 metals, the reaction of trialkylgallium or trialkylindium with Salicylidene 2-aminopyridine is typically carried out in a benzene (B151609) solution. researchgate.net Reactions involving Group 6 metal carbonyls are often conducted in THF, with outcomes dependent on conditions such as sunlight irradiation or reaction in air versus under reduced pressure. researchgate.net

Product isolation is generally achieved through crystallization. After the reaction, the solution is often concentrated and allowed to stand, sometimes under vacuum over a drying agent like concentrated sulfuric acid, to facilitate the separation of the complex. tandfonline.com The solid product can then be collected, dried, and purified by recrystallization from suitable solvents, such as dilute aqueous ethanol, or a mixture of dichloromethane (B109758) and n-hexane. niscpr.res.inchemicalbook.com

Group 6 Metal Carbonyl Complexes (Cr, Mo, W)

The reactions of Salicylidene 2-aminopyridine (Hsap) and similar Schiff bases with Group 6 metal carbonyls—M(CO)₆ where M = Cr, Mo, W—have been investigated. These reactions, often conducted in THF under sunlight or thermal conditions, can yield various products, including dinuclear complexes. researchgate.net For example, the interaction of Hsap with [M(CO)₆] in THF under sunlight has been reported to form dinuclear species like [Cr₂(O)₄(sap)], [Mo₂(O)₄(sap)], and [W₂(O)₅(sap)₂]. researchgate.net The formation of oxo-complexes is common when reactions are carried out in the air. researchgate.netekb.eg Spectroscopic data for these complexes confirm the coordination of the ligand to the metal. ekb.eg

Organometallic Complexes (e.g., Dialkylgallium, Dialkylindium, Ferrocene-based)

Salicylidene 2-aminopyridine forms stable complexes with various organometallic precursors.

Dialkylgallium and Dialkylindium Complexes : The reaction of trimethylgallium, triethylgallium, trimethylindium, or triethylindium (B1595915) with N-salicylidene 2-aminopyridine in a benzene solution yields intramolecularly coordinated Group 13 metal complexes. researchgate.net These compounds have been characterized by elemental analysis, NMR, IR, and mass spectrometry. researchgate.netugm.ac.id In the solid state, as determined by X-ray crystallography for dimethyl[N-salicylidene 2-aminopyridine]gallium, the gallium atom is four-coordinate. researchgate.net

Ferrocene-based Complexes : Ferrocene-based Schiff base ligands derived from precursors like 1,1'-diaminoferrocene can be complexed with various transition metals. iosrjournals.org For ferrocene-based complexes incorporating the Salicylidene 2-aminopyridine moiety, studies report the formation of complexes with a 1:1 metal-to-ligand ratio. researchgate.net These complexes often exhibit an octahedral geometry and are non-electrolytic in nature. researchgate.net

Structural Elucidation of Metal Complexes

The geometry of metal complexes containing Salicylidene 2-aminopyridine is determined by the metal ion's nature, its oxidation state, and the coordination environment, including the presence of other ligands.

Predicted and Experimentally Determined Coordination Geometries (e.g., Tetrahedral, Octahedral, Distorted Square Pyramidal)

A variety of coordination geometries have been observed for metal complexes of Salicylidene 2-aminopyridine.

Tetrahedral Geometry : This geometry is common for complexes with certain divalent transition metals. For instance, Ni(II), Cu(II), and Co(II) complexes have been predicted to form high-spin tetrahedral structures, while Cd(II) forms a low-spin tetrahedral complex. sciencepublishinggroup.com X-ray analysis of dimethyl[N-salicylidene 2-aminopyridine]gallium confirmed a four-coordinate gallium center, consistent with a tetrahedral arrangement. researchgate.net

Octahedral Geometry : Six-coordinate octahedral geometry is also frequently encountered. Ferrocene-based organometallic complexes have been shown to adopt an octahedral geometry with D₄h symmetry. researchgate.net A nickel(II) complex, [Ni(SAP)₂(NCS)₂], was found to have an octahedral coordination geometry, with the SAP ligands coordinating through their pyridine nitrogen atoms. rsc.org

Distorted Square Pyramidal Geometry : Five-coordinate geometries are also prevalent. DFT-optimized structures of cobalt(II) complexes suggest a distortion towards a quasi-5-coordinate, distorted square pyramidal arrangement. mdpi.com In some mixed-ligand copper(II) complexes, the Cu(II) ion adopts a five-coordinate distorted square-pyramidal geometry. tsijournals.com This geometry has also been observed in copper(II) complexes where the metal is coordinated to two levofloxacinato ligands and one 2-aminopyridine ligand. researchgate.net

Table 2: Coordination Geometries of Salicylidene 2-aminopyridine Metal Complexes

| Metal Ion / Complex Type | Coordination Geometry | Method of Determination | Reference |

| Ga(III) (dialkylgallium) | Tetrahedral | X-ray Crystallography | researchgate.net |

| Ni(II), Cu(II), Co(II) | Tetrahedral | Spectral & Magnetic Data | sciencepublishinggroup.com |

| Ferrocene-based | Octahedral | Spectral Data | researchgate.net |

| Ni(II) (isothiocyanate) | Octahedral | X-ray Crystallography | rsc.org |

| Co(II) | Distorted Square Pyramidal | DFT Calculation | mdpi.com |

| Cu(II) (mixed-ligand) | Distorted Square Pyramidal | X-ray Crystallography | tsijournals.com |

Role of Ancillary Ligands in Mixed-Ligand Complexes

Ancillary, or secondary, ligands play a crucial role in determining the final structure and properties of mixed-ligand complexes. Their size, charge, and coordination mode can influence the coordination number and geometry of the central metal ion.

In complexes of poly(5-vinylsalicylidene-2-aminopyridine), the choice of the metal salt's anion (the ancillary ligand) dictates the structure. Metal acetates tend to form mononuclear complexes, whereas cupric chloride leads to the formation of a binuclear complex, demonstrating the anion's pivotal role. kpi.ua Furthermore, in organometallic molybdenum(II) complexes, Salicylidene 2-aminopyridine can itself act as a bidentate ancillary ligand, coordinating alongside other groups like bromide, allyl, and carbonyl ligands to satisfy the metal's coordination sphere. nih.gov

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic characteristics of metal complexes containing Salicylidene 2-aminopyridine are dictated by the nature of the central metal ion, its oxidation state, and the coordination geometry of the complex.

Formal Oxidation States of Metal Centers

The Salicylidene 2-aminopyridine ligand typically acts as a monobasic bidentate ligand, coordinating to metal ions through the phenolic oxygen and the imine nitrogen. researchgate.net This coordination often results in the stabilization of various oxidation states for the chelated metal ions.

Studies have reported the synthesis of complexes with a variety of transition metals, where the metal centers exhibit common formal oxidation states. For instance, complexes of Nickel (Ni), Copper (Cu), Cobalt (Co), and Cadmium (Cd) have been prepared where the metal ions are in the +2 oxidation state. sciencepublishinggroup.comresearchgate.net Similarly, complexes with Manganese (Mn) and Iron (Fe) have been synthesized with the metals in +2 and +3 oxidation states, respectively. shahucollegelatur.org.in In some cases, higher oxidation states have also been observed, such as in certain organometallic complexes of silicon(IV). researchgate.net The formation of a 1:2 metal-to-ligand ratio is common for many of these complexes. sciencepublishinggroup.comresearchgate.net

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a crucial tool for determining the electronic structure and stereochemistry of metal complexes. These measurements help in distinguishing between high-spin and low-spin complexes and provide insights into the number of unpaired electrons. sciencepublishinggroup.comresearchgate.net

For Salicylidene 2-aminopyridine complexes, the magnetic properties are highly dependent on the central metal ion. For example, Ni(II), Cu(II), and Co(II) complexes have been reported to be paramagnetic, which is consistent with the presence of unpaired electrons in their d-orbitals. sphinxsai.com In contrast, Zn(II) and Cd(II) complexes are diamagnetic, as expected for ions with a d¹⁰ electronic configuration. sciencepublishinggroup.comresearchgate.netsphinxsai.com

The magnetic moments of these complexes provide further details about their geometry. For instance, Ni(II), Cu(II), and Co(II) complexes with Salicylidene 2-aminopyridine have been shown to exhibit magnetic moments that suggest a tetrahedral geometry. sciencepublishinggroup.comresearchgate.net Specifically, a study on poly(5-vinylsalicylidene-2-aminopyridine) complexes reported a magnetic moment of 1.89 µB for a mononuclear copper(II) complex, which is on the borderline between square planar and tetrahedral geometry. kpi.ua A binuclear copper(II) complex showed a lower magnetic moment of 1.59 µB per copper ion, indicating an antiferromagnetic interaction between the adjacent metal centers through a phenolic oxygen bridge. kpi.ua The diamagnetic nature of a nickel(II) complex of this polymer ligand supported a square planar geometry. kpi.ua

Table 1: Magnetic Properties of Metal Complexes with Salicylidene 2-Aminopyridine and its Derivatives

| Metal Ion | Ligand | Magnetic Moment (µB) | Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | Salicylidene 2-aminopyridine | Paramagnetic | Tetrahedral | sciencepublishinggroup.comresearchgate.net |

| Ni(II) | Salicylidene 2-aminopyridine | Paramagnetic | Tetrahedral | sciencepublishinggroup.comresearchgate.net |

| Co(II) | Salicylidene 2-aminopyridine | Paramagnetic | Tetrahedral | sciencepublishinggroup.comresearchgate.net |

| Cd(II) | Salicylidene 2-aminopyridine | Diamagnetic | Tetrahedral | sciencepublishinggroup.comresearchgate.net |

| Cu(II) | Poly(5-vinylsalicylidene-2-aminopyridine) | 1.89 (mononuclear) | Borderline square planar/tetrahedral | kpi.ua |

| Cu(II) | Poly(5-vinylsalicylidene-2-aminopyridine) | 1.59 (binuclear) | - | kpi.ua |

| Ni(II) | Poly(5-vinylsalicylidene-2-aminopyridine) | Diamagnetic | Square planar | kpi.ua |

| Pd(II) | Poly(5-vinylsalicylidene-2-aminopyridine) | Diamagnetic | Square planar | kpi.ua |

Redox Behavior and Electron Configurations

The redox properties of Salicylidene 2-aminopyridine metal complexes are of significant interest, particularly for their potential applications in catalysis and biological systems. Cyclic voltammetry is a common technique used to study the electrochemical behavior of these complexes. erpublications.com

The electron configuration of the metal center plays a crucial role in the redox activity. For instance, complexes of transition metals like Cu(II) (d⁹), Ni(II) (d⁸), and Co(II) (d⁷) can undergo redox reactions. sciencepublishinggroup.comresearchgate.net Studies on copper(II) complexes with related Schiff base ligands have shown that they can be redox-active under physiologically relevant conditions. mdpi.com The redox potential of these complexes can be influenced by the coordination environment and the nature of the ligand. mdpi.com For example, the reduction of a Cu(II) complex can lead to the dissociation of the ligand. mdpi.com

In contrast, metal ions with d¹⁰ configurations like Zn(II) and Cd(II) are generally redox-inactive under normal conditions. sciencepublishinggroup.comresearchgate.net The electron configuration also determines the spin state of the complex. For example, Ni(II), Cu(II), and Co(II) complexes with Salicylidene 2-aminopyridine are typically high-spin in a tetrahedral geometry, while Cd(II) forms a low-spin tetrahedral complex. sciencepublishinggroup.comresearchgate.net

Charge Transfer Complex Formation and Stability Constants

Salicylidene 2-aminopyridine can form charge-transfer (CT) complexes with suitable acceptor molecules. edu.krdoup.comepa.gov One study investigated the formation of a CT complex between N-Salicylidene-2-aminopyridine and 1,3,5-trinitrobenzene, which exhibited thermochromism. oup.comepa.gov

The stability of the metal complexes in solution is quantified by their formation or stability constants (K). ignited.in Spectrophotometric and potentiometric methods are commonly used to determine these constants. acs.orgscispace.comelectrochemsci.org The stability of metal complexes with Schiff base ligands, including Salicylidene 2-aminopyridine, is influenced by several factors such as the nature of the metal ion and the ligand basicity. ignited.in

For a series of divalent transition metal complexes with a related Schiff base, the stability was found to follow the Irving-Williams order: Co(II) < Ni(II) < Cu(II) > Zn(II). acs.org The formation constants for complexes of Salicylidene 2-aminopyridine with various metal ions have been determined, with the log K values indicating the formation of stable complexes. acs.orgnih.gov For example, the logarithm of the formation constants for 1:1 complexes of a similar Schiff base with Ni²⁺, Co²⁺, Cu²⁺, and Zn²⁺ were reported to be 5.66, 5.1, 7.08, and 6.73, respectively. acs.org

Table 2: Logarithm of Formation Constants (log K) for Metal Complexes with a Schiff Base Structurally Similar to Salicylidene 2-aminopyridine

| Metal Ion | Stoichiometry | log K | Reference |

|---|---|---|---|

| Ni²⁺ | 1:1 | 5.66 | acs.org |

| Co²⁺ | 1:1 | 5.1 | acs.org |

| Cu²⁺ | 1:1 | 7.08 | acs.org |

| Zn²⁺ | 1:1 | 6.73 | acs.org |

| Pd²⁺ | 2:1 | 7.77 | acs.org |

The study of stability constants is crucial for understanding the behavior of these complexes in solution and for their application in various fields, including analytical chemistry and medicine. ignited.inscispace.com

Spectroscopic and Advanced Characterization Techniques

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the key functional groups within Salicylidene 2-aminopyridine (B139424) and for confirming its coordination to metal centers. The analysis of vibrational frequencies, particularly for the azomethine and phenolic groups, offers direct evidence of chelation.

The infrared spectrum of the free Salicylidene 2-aminopyridine ligand is characterized by a strong absorption band corresponding to the stretching vibration of the azomethine group (C=N). This band typically appears in the region of 1607–1615 cm⁻¹. unilag.edu.ng Specific values reported in the literature include 1613 cm⁻¹ and 1609 cm⁻¹. unilag.edu.ngasianpubs.org For polymeric versions of the ligand, this band has been observed at a slightly higher frequency of 1636 cm⁻¹. kpi.ua

| Compound | ν(C=N) (cm⁻¹) | Reference |

|---|---|---|

| Salicylidene 2-aminopyridine (Free Ligand) | 1607-1615 | unilag.edu.ng |

| Poly(5-vinylsalicylidene-2-aminopyridine) | 1636 | kpi.ua |

| Silicon(IV) Complex | 1648-1653 | researchgate.net |

| Titanium(IV) Complex | 1607 | niscpr.res.in |

| Co(II) Complex (related ligand) | 1661 | orientjchem.org |

Another crucial band in the IR spectrum of Salicylidene 2-aminopyridine is that of the phenolic C-O stretching vibration, which is typically found in the range of 1271–1289 cm⁻¹. unilag.edu.ng The spectrum of the free ligand also displays a broad absorption band at higher frequencies (around 3300-3438 cm⁻¹) due to the stretching of the hydrogen-bonded phenolic hydroxyl (-OH) group. researchgate.netniscpr.res.in

The disappearance of this broad ν(O-H) band in the spectra of the metal complexes is a definitive sign of the deprotonation of the phenolic group and the subsequent formation of a metal-oxygen (M-O) bond. orientjchem.orgresearchgate.net This coordination is further substantiated by a shift in the phenolic ν(C-O) band, often to a higher frequency, and the appearance of new, non-ligand bands at lower frequencies (typically below 600 cm⁻¹). These new bands are assigned to the M-O stretching vibrations, providing direct evidence of chelation through the phenolic oxygen. chemrj.orgmdpi.com For example, in silicon complexes, ν(Si-O) vibrations have been identified in the 1014–1117 cm⁻¹ region, while for titanium complexes, ν(Ti-O) bands appear around 525–580 cm⁻¹. researchgate.netniscpr.res.in

| Compound Type | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Free Ligand | ν(C-O) Phenolic | 1271-1289 | unilag.edu.ng |

| Free Ligand | ν(O-H) | ~3430 | niscpr.res.in |

| Metal Complexes | ν(O-H) | Absent | orientjchem.orgniscpr.res.in |

| Titanium(IV) Complexes | ν(Ti-O) | 525-580 | niscpr.res.in |

| Other Transition Metal Complexes | ν(M-O) | 418-578 | orientjchem.orgchemrj.orgmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is invaluable for determining the detailed molecular structure of Salicylidene 2-aminopyridine in solution. It provides information on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of Salicylidene 2-aminopyridine exhibits distinct signals that are characteristic of its structure.

Azomethine Proton (-CH=N-): A sharp singlet for the azomethine proton is typically observed in the downfield region, between δ 9.23 and 9.53 ppm. unilag.edu.ngniscpr.res.in This significant downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

Phenolic Proton (-OH): The proton of the phenolic group appears as a broad singlet even further downfield, usually between δ 12.86 and 13.42 ppm. asianpubs.orgniscpr.res.in This is a result of strong intramolecular hydrogen bonding with the azomethine nitrogen atom. In the spectra of metal complexes, this signal is absent, confirming the deprotonation and coordination of the phenolic oxygen. orientjchem.orgniscpr.res.in

Aromatic Protons: The protons on the salicylaldehyde (B1680747) and pyridine (B92270) rings resonate as a complex multiplet in the aromatic region, generally between δ 6.89 and 8.51 ppm. unilag.edu.ngisca.me

Upon complexation, the chemical shift of the azomethine proton is particularly sensitive to the coordination environment. A downfield shift is often observed, which is consistent with the donation of electron density from the azomethine nitrogen to the metal center, further deshielding the proton. For example, in titanium(IV) complexes, this signal shifts to the δ 9.44–9.45 ppm region. niscpr.res.in

| Proton | Chemical Shift (δ ppm) | Multiplicity | Note | Reference |

|---|---|---|---|---|

| Phenolic (-OH) | 12.86 - 13.42 | Singlet | Absent in metal complexes | asianpubs.orgniscpr.res.in |

| Azomethine (-CH=N-) | 9.23 - 9.53 | Singlet | Shifts upon complexation | unilag.edu.ngniscpr.res.in |

| Aromatic (Ar-H) | 6.89 - 8.51 | Multiplet | - | unilag.edu.ngisca.me |

The ¹³C NMR spectrum provides complementary structural information by mapping the carbon framework of the molecule.

Azomethine Carbon (C=N): The carbon of the imine group resonates significantly downfield, with reported chemical shifts around δ 163.40 ppm. asianpubs.org In silicon complexes, this signal has been observed at δ 161.16 ppm and 165.06 ppm. researchgate.net

Phenolic Carbon (C-O): The carbon atom of the salicyl ring attached to the phenolic oxygen also appears in the downfield region, for example at δ 161.82 ppm. asianpubs.org

Aromatic and Pyridine Carbons: The remaining carbon atoms of the two aromatic rings produce a series of signals in the δ 110–157 ppm range. asianpubs.org A representative set of chemical shifts for Salicylidene 2-aminopyridine is reported as δ 110.60, 119.28, 120.35, 120.65, 122.99, 135.26, 136.36, 138.56, 149.05, and 156.98 ppm. asianpubs.org

| Carbon Atom | Chemical Shift (δ ppm) | Reference |

|---|---|---|

| Azomethine (C=N) | ~163.40 | asianpubs.org |

| Phenolic (C-O) | ~161.82 | asianpubs.org |

| Aromatic & Pyridine Carbons | 110 - 157 | asianpubs.org |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural confirmation of Salicylidene 2-aminopyridine and its derivatives, providing precise mass measurements that corroborate the elemental composition. Electrospray ionization (ESI) is a commonly employed technique in conjunction with HRMS for analyzing these compounds. dntb.gov.uaresearchgate.netbohrium.com

For Salicylidene 2-aminopyridine (C₁₂H₁₀N₂O), the expected monoisotopic mass is 198.0793 g/mol . nih.gov ESI-HRMS analysis confirms this molecular weight, lending definitive support to the successful synthesis of the Schiff base. chinesechemsoc.org For instance, in studies involving related hydrazones, an intermediate with a molecular weight of 225.1386 was detected by HRMS, which was crucial in identifying the compound's structure. chinesechemsoc.org

Furthermore, HRMS is instrumental in characterizing metal complexes of Salicylidene 2-aminopyridine. It helps in determining the elemental composition and the stoichiometry of the metal-ligand complexes formed in solution. researchgate.netbohrium.com For example, ESI-HRMS has been used to confirm the formation of complexes between related ligands and metal ions like Cu(II), providing information on the ratio of metal ions to ligand molecules. researchgate.net The technique is also used to characterize more complex, functionalized derivatives, such as the bi(ligand) Fe(III) complexes of 4,4′-dodecyloxybenzoyloxybenzoyl-4-salicylidene-2-aminopyridine, where MALDI-ToF mass spectrometry, a related high-resolution technique, confirmed the proposed structures. tandfonline.com

Table 1: HRMS Data for Salicylidene 2-aminopyridine and Related Compounds This table is interactive. Click on headers to sort.

| Compound | Technique | Molecular Formula | Calculated Mass (Da) | Observed Mass (m/z) | Reference |

|---|---|---|---|---|---|

| Salicylidene 2-aminopyridine | Computed | C₁₂H₁₀N₂O | 198.079312947 | - | nih.gov |

| Hydrazone Intermediate | HRMS | C₁₃H₁₇N₃ | - | 225.1386 | chinesechemsoc.org |

Advanced NMR Techniques (e.g., DEPT, ROESY)

While advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for detailed structural elucidation, the available literature on Salicylidene 2-aminopyridine primarily focuses on standard ¹H and ¹³C NMR for routine characterization. tandfonline.comresearchgate.netnih.govresearchgate.net

Standard ¹H NMR spectra are fundamental in confirming the formation of the Schiff base. A key diagnostic signal is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the δ 8.5–9.5 ppm range. unilag.edu.ng For N-(2-hydroxylbenzylidene)pyridine-2-amine, this sharp singlet is observed between δ 9.34 and 9.53 ppm, confirming the imine bond formation. unilag.edu.ngresearchgate.net

¹³C NMR spectroscopy provides complementary information, and density functional theory (DFT) calculations have been employed to predict and compare chemical shifts. nih.gov Studies on related compounds show that while methods like B3LYP can provide good correlation with experimental ¹H NMR data, both B3LYP and B3PW91 methods tend to overestimate ¹³C NMR chemical shifts. nih.gov

Although specific DEPT or ROESY data for the parent Salicylidene 2-aminopyridine are not prominently reported in the reviewed sources, these techniques are invaluable for characterizing its more complex derivatives and metal complexes. DEPT would be used to differentiate between CH, CH₂, and CH₃ groups, and ROESY or NOESY would be essential for determining through-space proton proximities, confirming stereochemistry and conformation in larger, more sterically hindered systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for investigating the electronic properties of Salicylidene 2-aminopyridine, including its electronic transitions, acid-base equilibria, and behavior in different solvent environments. unilag.edu.ngresearchgate.netasianpubs.org

The UV-Vis spectrum of Salicylidene 2-aminopyridine in various solvents typically displays several distinct absorption bands between 200 and 400 nm. unilag.edu.ngunilag.edu.ng These bands are attributed to specific electronic transitions within the molecule.

Bands A and B (209-280 nm): These high-energy bands are generally assigned to π → π* transitions occurring within the aromatic rings (the salicylidene and pyridine moieties). unilag.edu.ngkpi.ua

Band C (280-310 nm): This band is attributed to a transition involving the π-orbital localized on the central azomethine (-CH=N-) group. unilag.edu.ngunilag.edu.ng

Band D (330-400 nm): This lower-energy band is described as an intramolecular charge transfer (CT) transition. asianpubs.orgunilag.edu.ng This transition involves the entire conjugated system and is significantly influenced by the intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen. unilag.edu.ngasianpubs.org This CT band is particularly sensitive to changes in solvent polarity and substituent effects. unilag.edu.ngunilag.edu.ng

The presence of an electron-withdrawing group, such as a nitro group on the salicylaldehyde ring, can lead to the appearance of an additional band above 400 nm in polar solvents like DMF, indicating the formation of the keto-amine tautomer. unilag.edu.ngacademicjournals.org

Table 2: Typical UV-Vis Absorption Bands for Salicylidene 2-aminopyridine This table is interactive. Click on headers to sort.

| Band Label | Wavelength Range (nm) | Assignment | Reference |

|---|---|---|---|

| A & B | 209 - 280 | π → π* (Aromatic Systems) | unilag.edu.ngkpi.ua |

| C | 280 - 310 | π → π* (Azomethine Group) | unilag.edu.ngunilag.edu.ng |

UV-Vis spectrophotometry is an effective method for determining the acid dissociation constants (pKa) of Salicylidene 2-aminopyridine and its derivatives. researchgate.netresearchgate.net The method relies on monitoring the changes in the absorption spectrum as a function of pH. vlabs.ac.in As the pH of the solution changes, the equilibrium between the protonated and deprotonated forms of the molecule shifts, leading to predictable changes in the absorbance at specific wavelengths. researchgate.netvlabs.ac.in

By plotting the absorbance at a chosen wavelength against the pH, a titration curve is generated from which the pKa can be calculated. scielo.br The pKa corresponds to the pH at which the concentrations of the acidic and basic forms are equal. vlabs.ac.in For polyprotic systems, this method can be used to determine multiple pKa values. scielo.br

For the related poly(5-vinylsalicylidene-2-aminopyridine), two pKa values were determined using this method. kpi.ua

pKₐ₁ ≈ 5.70: This value was attributed to the protonation of the pyridine nitrogen atom. kpi.ua

pKₐ₂ ≈ 9.10 - 9.25: This value was assigned to the deprotonation of the phenolic hydroxyl group. kpi.ua

These values are comparable to those of other non-amphiphilic Schiff bases. researchgate.net

The UV-Vis absorption spectrum of Salicylidene 2-aminopyridine exhibits solvatochromism, meaning the position and intensity of its absorption bands are dependent on the polarity of the solvent. kpi.uaresearchgate.net This behavior is particularly pronounced for the intramolecular charge transfer (CT) band (Band D). unilag.edu.ngkpi.ua

In general, as the polarity of the solvent increases, a red shift (bathochromic shift) is observed for the CT band. kpi.ua This shift indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. kpi.ua Studies on N-(2-hydroxylbenzylidene)pyridine-2-amine and its derivatives in solvents like 1,4-dioxane, chloroform, ethanol (B145695), acetonitrile, and DMF confirm this trend. unilag.edu.ngasianpubs.orgunilag.edu.ng The bands associated with local π → π* transitions within the aromatic rings are significantly less sensitive to changes in solvent polarity compared to the CT band. asianpubs.orgunilag.edu.ng

The solvent can also influence the tautomeric equilibrium between the enol-imine and keto-amine forms. unilag.edu.ng Highly polar solvents can stabilize the keto-amine tautomer, especially when electron-withdrawing substituents are present on the salicylidene ring. unilag.edu.ngresearchgate.net

Table 3: Solvent Effects on the Charge Transfer Band of Salicylidene 2-aminopyridine Derivatives This table is interactive. Click on headers to sort.

| Solvent | Dielectric Constant (ε) | Observation | Reference |

|---|---|---|---|

| 1,4-Dioxane | 2.2 | - | unilag.edu.ng |

| Chloroform | 4.8 | - | unilag.edu.ng |

| Ethanol | 24.6 | Red shift compared to less polar solvents | unilag.edu.ngunilag.edu.ng |

| Acetonitrile | 37.5 | Red shift compared to less polar solvents | unilag.edu.ngnih.gov |

Other Characterization Methods

Beyond the primary spectroscopic techniques, single-crystal X-ray diffraction is a definitive method for elucidating the precise three-dimensional structure of Salicylidene 2-aminopyridine and its derivatives in the solid state. uoa.gr X-ray crystallographic studies reveal that the molecule is essentially planar, a conformation that facilitates π-stacking interactions in the crystal lattice. uoa.gr The structure confirms the presence of a strong intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen. uoa.gr This planarity and hydrogen bonding are crucial to its coordination behavior and its thermochromic properties. uoa.gr In metal complexes, X-ray diffraction provides unambiguous information on the coordination geometry around the metal center, such as the square-planar geometry observed in a copper(II) complex with Salicylidene 2-aminopyridine. researchgate.net

Infrared (IR) spectroscopy is also routinely used for characterization. The formation of the Schiff base is confirmed by the appearance of a strong C=N (imine) stretching vibration, typically found in the 1600–1620 cm⁻¹ region, and the disappearance of the C=O stretch of the parent salicylaldehyde. unilag.edu.ng

Table of Compounds Mentioned

| Compound Name | Abbreviation/Other Names | Molecular Formula |

|---|---|---|

| Salicylidene 2-aminopyridine | SAP, Hsap, N-(2-hydroxylbenzylidene)pyridine-2-amine | C₁₂H₁₀N₂O |

| 2-aminopyridine | - | C₅H₆N₂ |

| Salicylaldehyde | 2-hydroxybenzaldehyde | C₇H₆O₂ |

| N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine | - | C₁₂H₉N₃O₃ |

| 4,4′-dodecyloxybenzoyloxybenzoyl-4-salicylidene-2-aminopyridine | - | C₅₃H₅₂N₂O₆ |

| Copper(II) | Cu(II) | Cu |

| Iron(III) | Fe(III) | Fe |

| 1,4-Dioxane | - | C₄H₈O₂ |

| Chloroform | - | CHCl₃ |

| Ethanol | - | C₂H₅OH |

| Acetonitrile | ACN | C₂H₃N |

Molar Conductivity Measurements of Complexes

Molar conductivity measurements are a fundamental tool for characterizing metal complexes in solution, offering direct evidence of their electrolytic nature. For complexes of Salicylidene 2-aminopyridine, these measurements are typically performed in organic solvents like dimethylformamide (DMF).

Research findings consistently show that various transition metal and lanthanide complexes of Salicylidene 2-aminopyridine behave as non-electrolytes. tandfonline.comsciencepublishinggroup.comresearchgate.net This indicates that the anions (such as chloride or nitrate) are coordinated directly to the metal center within the coordination sphere, rather than existing as free ions in the solution. sphinxsai.com

For instance, a series of lanthanide(III) nitrate (B79036) and chloride complexes, with the general formula [Ln(SAP)(X)₂·2H₂O] (where Ln = La, Ce, Pr, Nd, Sm, Eu, Gd, Dy, Y and X = NO₃ or Cl), exhibit low molar conductance values in DMF, confirming their non-electrolytic character. tandfonline.comresearchgate.net Similarly, complexes of Ni(II), Cu(II), Co(II), and Cd(II) have also been reported as non-electrolytes based on their conductivity data. sciencepublishinggroup.comresearchgate.net One study on Cu(II) complexes reported conductivity values in the range of 47.80 to 57.95 Ω⁻¹ cm² mol⁻¹, which is characteristic of non-electrolytic species. semanticscholar.org Another investigation found a molar conductance value of 15.4 Ω⁻¹ cm² mol⁻¹ for a Ni(II) complex, further supporting the absence of ionic species outside the coordination sphere. sphinxsai.com

Table 1: Molar Conductivity of Salicylidene 2-aminopyridine Metal Complexes

| Metal Ion | Complex Formula Type | Solvent | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Nature | Reference(s) |

|---|---|---|---|---|---|

| Lanthanides(III) | [Ln(SAP)X₂·2H₂O] | DMF | Low values | Non-electrolyte | tandfonline.com, researchgate.net |

| Ni(II), Cu(II), Co(II), Cd(II) | [M(L)₂] | DMF | Not specified | Non-electrolyte | sciencepublishinggroup.com, researchgate.net |

| Cu(II) | [CuLCl], [Cu(LH)₂Cl₂] | DMF | 47.80 - 57.95 | Non-electrolyte | semanticscholar.org |

| Ni(II) | [Ni(C₁₂H₁₀N₂O)₂] | Not specified | 15.4 | Non-electrolyte | sphinxsai.com |

Elemental Analysis

Elemental analysis is a cornerstone technique for confirming the stoichiometry of newly synthesized Salicylidene 2-aminopyridine complexes. By precisely measuring the percentage of key elements—typically carbon (C), hydrogen (H), and nitrogen (N), and sometimes the metal (M)—researchers can verify that the empirical formula of the complex matches the theoretically proposed structure.

The results from elemental analysis have been used to establish the metal-to-ligand ratio in a wide array of complexes. For example, studies on lanthanide(III) complexes with the ligand (abbreviated as SAPH) indicated a 1:1 metal-to-ligand stoichiometry. tandfonline.comresearchgate.net In contrast, complexes with several divalent transition metals, such as Ni(II), Cu(II), Co(II), and Cd(II), were found to have a 1:2 metal-to-ligand ratio, corresponding to the general formula [M(L)₂]. sciencepublishinggroup.comresearchgate.netijarsct.co.in

The following tables present a comparison between the calculated (theoretical) and experimentally found elemental percentages for various metal complexes of Salicylidene 2-aminopyridine, demonstrating the strong agreement that validates their proposed formulas.

Table 2: Elemental Analysis Data for Divalent Metal Complexes of Salicylidene 2-aminopyridine Data sourced from multiple studies.

| Complex Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| [Ni(C₁₂H₉N₂O)₂] | C | 63.33 | 62.42 | researchgate.net |

| H | 4.39 | 4.13 | researchgate.net | |

| N | 12.31 | 11.75 | researchgate.net | |

| [Cu(C₁₂H₉N₂O)₂] | C | 62.67 | 61.52 | researchgate.net |

| H | 4.35 | 4.04 | researchgate.net | |

| N | 12.18 | 11.86 | researchgate.net | |

| [Co(C₁₂H₉N₂O)₂] | C | 63.30 | 62.48 | researchgate.net |

| H | 4.39 | 3.80 | researchgate.net | |

| N | 12.30 | 11.52 | researchgate.net | |

| [Cd(C₁₂H₉N₂O)₂] | C | 56.67 | 56.06 | researchgate.net |

| H | 3.93 | 3.12 | researchgate.net | |

| N | 11.02 | 10.50 | researchgate.net |

Table 3: Elemental Analysis Data for Group 6 Metal Complexes of Salicylidene 2-aminopyridine Data sourced from a study on dinuclear complexes.

| Complex Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| [Cr₂O₄(C₁₂H₉N₂O)] | C | 37.61 | 37.30 | tandfonline.com |

| H | 2.37 | 2.50 | tandfonline.com | |

| N | 7.31 | 7.10 | tandfonline.com | |

| [Mo₂O₄(C₁₂H₉N₂O)] | C | 30.66 | 30.40 | tandfonline.com |

| H | 1.93 | 2.10 | tandfonline.com | |

| N | 5.96 | 5.70 | tandfonline.com | |

| [W₂O₅(C₁₂H₉N₂O)₂] | C | 34.39 | 34.10 | tandfonline.com |

| H | 2.16 | 2.30 | tandfonline.com | |

| N | 6.69 | 6.40 | tandfonline.com |

X-Ray Crystallography for Solid-State Structures

X-ray crystallography provides definitive, high-resolution data on the molecular structure of crystalline solids. For Salicylidene 2-aminopyridine and its derivatives, this technique has been instrumental in understanding their solid-state conformation, molecular packing, and the structural basis for their physical properties like thermochromism. uoa.grdemokritos.gruoa.gr

Studies on the free ligand, N-salicylidene-2-aminopyridine, have shown that the molecule is essentially planar. uoa.gruoa.gr This planarity is a key structural feature. In the crystalline state, these flat molecules are arranged in stacks along the shortest crystal axis, with a mean interplanar distance of approximately 3.5 Å. uoa.gr A significant feature revealed by X-ray diffraction is a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. uoa.gr The propensity for solid-state photochromism in related N-salicylidenes has been linked to the crystal packing density and the torsion angle between the arene rings, which allows for light-induced tautomerization. rsc.org

The application of X-ray crystallography extends to the metal complexes of Salicylidene 2-aminopyridine. For example, the structure of dimethyl[N-salicylidene 2-aminopyridine]gallium was determined by single-crystal X-ray analysis, which revealed that the gallium atom is four-coordinate. researchgate.net In other cases, X-ray powder diffraction (XRPD) has been used to assess the crystallinity of the complexes. For instance, XRPD studies on lanthanide complexes like [ClLa(bstsc)₂·3H₂O] and [ClCe(bstsc)₂·3H₂O] (where bstsc is a related Schiff base ligand) determined their crystallite sizes to be 280 Å and 191 Å, respectively. researchgate.net

Table 4: Selected Crystallographic Data for Salicylidene 2-aminopyridine and Related Compounds

| Compound | Technique | Key Structural Findings | Reference(s) |

|---|---|---|---|

| N-salicylidene-2-aminopyridine | X-ray Crystallography | Molecules are planar; arranged in stacks with ~3.5 Å interplanar distance; strong intramolecular hydrogen bond. | uoa.gr, uoa.gr |

| Dimethyl[N-salicylidene 2-aminopyridine]gallium | Single-Crystal X-ray Analysis | The Gallium (Ga) atom is four-coordinate. | researchgate.net |

| [ClLa(bstsc)₂·3H₂O] | X-ray Powder Diffraction | Crystallite size of 280 Å. | researchgate.net |

| [ClCe(bstsc)₂·3H₂O] | X-ray Powder Diffraction | Crystallite size of 191 Å. | researchgate.net |

| N-salicylideneaniline (A₁) | X-ray Diffraction | Torsion angle of 47.7°. | rsc.org |

| N-salicylidene-2-chloroaniline (A₂) | X-ray Diffraction | Torsion angle of 47.0°. | rsc.org |

Reactivity, Tautomerism, and Photophysical Properties

The reactivity of Salicylidene 2-aminopyridine (B139424) is intrinsically linked to its ability to exist in different tautomeric forms and its response to external stimuli like light and solvent environment.

Keto-Enol Tautomeric Equilibrium

Salicylidene 2-aminopyridine, a Schiff base, exhibits a significant photochromic and thermochromic behavior, which is the ability to undergo reversible color changes upon exposure to light or temperature variations, respectively. unilag.edu.nguoa.gr This phenomenon is rooted in the compound's ability to undergo keto-enol tautomerism. The equilibrium involves the interconversion between two tautomeric forms: the enol-imine form and the keto-amine form, through an intramolecular hydrogen transfer. unilag.edu.ng

Generally, aminopyridine Schiff bases display a somewhat reduced tendency for this tautomeric interconversion. unilag.edu.ngresearchgate.net This is attributed to the decreased basicity of the imine nitrogen atom, a result of electron delocalization within the molecule. unilag.edu.ngresearchgate.net Despite this, the equilibrium is a defining characteristic of the compound's chemical nature.

Influence of Solvent Polarity and Substituents on Tautomerism

The position of the tautomeric equilibrium in Salicylidene 2-aminopyridine is highly sensitive to its environment, particularly the polarity of the solvent and the presence of substituent groups on its aromatic rings. unilag.edu.ngresearchgate.netevitachem.com

Solvent Polarity: In non-polar solvents, the enol-imine form is predominantly present. researchgate.net Conversely, in polar solvents, there is a notable shift in the equilibrium towards the keto-amine form. unilag.edu.ngresearchgate.net For instance, in the highly polar solvent N,N-dimethylformamide (DMF), the formation of the keto-amine tautomer is favored. unilag.edu.ngresearchgate.net This shift is significant as the enol-imine tautomer, which is more stable in less polar solvents like dioxane, is considered more biologically active than the keto-amine form. isca.me

Substituents: The electronic nature of substituents on either the salicylaldehyde (B1680747) or the pyridine (B92270) moiety can significantly influence the tautomeric balance. unilag.edu.ngtandfonline.com

Electron-withdrawing groups, such as a nitro group (NO₂), when attached to the salicylaldehyde ring, increase the acidity of the phenolic hydroxyl (OH) group. This increased acidity facilitates the proton transfer, thereby favoring the formation of the keto-amine tautomer. unilag.edu.ngresearchgate.net

Substituents on the pyridine ring also impact the equilibrium. It has been observed that the thermochromic phenomenon is more strongly affected by substitution on the pyridine ring than on the salicylaldehyde ring, particularly at lower temperatures. uoa.grtandfonline.com

Spectroscopic Signatures of Tautomeric Forms

Spectroscopy is a crucial tool for identifying and quantifying the different tautomers of Salicylidene 2-aminopyridine. UV-visible absorption spectroscopy, in particular, reveals distinct signatures for each form.

The enol-imine form is characterized by several absorption bands, including a notable band between 340 nm and 400 nm. unilag.edu.ng This band is attributed to a charge transfer within the entire molecule, stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the azomethine nitrogen. unilag.edu.ng The keto-amine form, on the other hand, absorbs at longer wavelengths. For example, a derivative with a nitro substituent shows a distinct absorption band at 429 nm in the polar solvent DMF, which is indicative of the keto-amine tautomer. unilag.edu.ngresearchgate.net The extent of tautomerism related to thermochromism can be quantified by measuring the absorbance of a band that appears around 480 nm. uoa.gr

Other spectroscopic techniques also provide key structural information. Infrared (IR) spectroscopy confirms the formation of the imine bond (C=N) with a characteristic stretch, while ¹H NMR spectroscopy identifies the azomethine proton (-CH=N-) as a distinct singlet. evitachem.comasianpubs.org

Table 1: Spectroscopic Data for Salicylidene 2-aminopyridine Tautomers

| Tautomer/Form | Solvent | Absorption Band (λmax) | Assignment |

| Enol-imine | General | ~340-400 nm | Intramolecular Charge Transfer unilag.edu.ng |

| Keto-amine (nitro-substituted) | DMF | 429 nm | Keto-amine tautomer formation unilag.edu.ngresearchgate.net |

| Quinoid Tautomer | Solid State | ~480 nm | Thermochromic band uoa.gr |

Electrochemical Behavior

The electrochemical properties of Salicylidene 2-aminopyridine have been investigated primarily through voltammetric techniques, revealing a multi-step reduction process. These studies are typically conducted in aprotic solvents like N,N-dimethylformamide (DMF) to prevent the hydrolysis of the compound, which readily occurs in aqueous media. cdnsciencepub.com

Electron Transfer Reactions and Kinetics

The kinetics of the process indicate that each one-electron transfer is followed by an irreversible chemical reaction. cdnsciencepub.comcdnsciencepub.com This type of mechanism is known as an EC mechanism (Electron transfer followed by a Chemical reaction). Specifically, the first reduction wave has been characterized as a reversible one-electron transfer that is succeeded by an irreversible, first-order chemical reaction. cdnsciencepub.com

Voltammetric Studies and Reaction Mechanisms

Cyclic voltammetry and convolution potential sweep voltammetry at a hanging-mercury-drop-electrode (HMDE) have been employed to elucidate the reaction pathway. cdnsciencepub.com The resulting cyclic voltammograms exhibit two cathodic waves with nearly absent corresponding reversal (anodic) peaks, which signifies that the electron transfers are either slow or are coupled with fast and irreversible chemical follow-up reactions. cdnsciencepub.com A key finding from these studies is that the cathodic peak currents are directly proportional to the square root of the voltage sweep rate, confirming that the process is controlled by the diffusion of the compound to the electrode surface. cdnsciencepub.com

Table 2: Summary of Voltammetric Studies of Salicylidene 2-aminopyridine

| Parameter | Observation | Implication |

| Methodology | Cyclic Voltammetry in DMF at HMDE cdnsciencepub.com | Aprotic solvent prevents hydrolysis cdnsciencepub.com |

| Reduction Waves | Two well-defined, irreversible waves cdnsciencepub.com | Multi-step reduction process |

| Process Control | Diffusion-controlled cdnsciencepub.com | Peak current proportional to v^(1/2) cdnsciencepub.com |

| Overall Mechanism | ECEC (Electron Transfer-Chemical-Electron Transfer-Chemical) cdnsciencepub.comcdnsciencepub.com | Each electron transfer is followed by an irreversible chemical step cdnsciencepub.comcdnsciencepub.com |

Hydrolysis Kinetics and Catalytic Effects

The hydrolytic stability of the imine or azomethine (C=N) linkage in Salicylidene 2-aminopyridine is a subject of detailed kinetic studies. The rate of hydrolysis is significantly influenced by pH, intramolecular catalytic effects, and the presence of metal ions.

The hydrolysis of Salicylidene 2-aminopyridine involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the imine carbon atom. This process is subject to both acid and base catalysis. In acidic media (pH 5-10), the reaction rate is dependent on the proton concentration, with an increase in rate as the pH decreases below 5. jisem-journal.com Conversely, in strongly basic media (pH 10-12), the hydrolysis rate of similar Schiff bases can become independent of the proton (or hydroxide ion) concentration. jisem-journal.com

A notable feature of Salicylidene 2-aminopyridine hydrolysis is the participation of intramolecular catalysis. The Schiff base anion, present in alkaline conditions, undergoes hydroxide-independent hydrolysis. rsc.org This is attributed to intramolecular general base catalysis by the phenoxide ion. rsc.orgpsu.edu The ionized phenolic group is thought to facilitate the attack of a water molecule at the imine carbon. psu.edu This is supported by a solvent deuterium (B1214612) isotope effect [k(H₂O)/k(D₂O)] of 1.6 at 35°C, which is consistent with such a mechanism. rsc.org

Furthermore, the pyridine nitrogen atom is positioned to act as an intramolecular general base catalyst for the hydration of the imine linkage. rsc.orgresearchgate.net This intramolecular catalysis by the pyridine nitrogen is considered to be a significant contributor to the hydrolysis rate, especially when compared to analogues where this feature is absent. psu.edu The relatively higher basicity of the pyridine moiety compared to other amine residues in similar Schiff bases can lead to a lowering of the activation enthalpy for hydrolysis. psu.edu

The presence of metal ions can significantly alter the kinetics of Salicylidene 2-aminopyridine hydrolysis. Divalent metal ions can form stable chelate complexes with the Schiff base, which can either stabilize the imine linkage against hydrolysis or catalyze its cleavage, depending on the specific metal ion and reaction conditions. psu.edusemanticscholar.org

In the case of copper(II), the formation of the [CuL]⁺ chelate (where L is the anionic form of Salicylidene 2-aminopyridine) leads to acid-catalyzed hydrolysis of the imine linkage. rsc.orgresearchgate.net The rate constant for this acid-catalyzed hydrolysis is significantly high, indicating a strong catalytic effect. rsc.org

Mixed-ligand complexes of copper(II) have also been shown to be effective catalysts for the hydrolysis. rsc.orgresearchgate.net For instance, complexes such as [Cu(bipy)L]⁺, [Cu(phen)L]⁺, and [Cu(im)₂L]⁺ (where bipy = 2,2'-bipyridyl, phen = 1,10-phenanthroline (B135089), and im = imidazole) all demonstrate catalytic activity. rsc.orgresearchgate.net The coordination of the Schiff base to a metal center can increase the polarity of the C=N bond, making the imine carbon more susceptible to nucleophilic attack and thus facilitating hydrolysis. semanticscholar.org The specific catalytic activity can be influenced by the nature of the co-ligands in the mixed-ligand complex. psu.edu

| Catalyst | Condition | Rate Constant (k) | Temperature (°C) | Reference |

| None (Schiff-base anion) | Hydroxide-independent | (3.5 ± 0.2) × 10⁻² s⁻¹ | 35 | rsc.orgresearchgate.net |

| [CuL]⁺ | Acid-catalysed | (4.4 ± 0.3) × 10² dm³ mol⁻¹ s⁻¹ | 35 | rsc.orgresearchgate.net |

| [Cu(bipy)L]⁺ | Catalytic | Effective catalyst | - | rsc.orgresearchgate.net |

| [Cu(phen)L]⁺ | Catalytic | Effective catalyst | - | rsc.orgresearchgate.net |

| [Cu(im)₂L]⁺ | Catalytic | Effective catalyst | - | rsc.orgresearchgate.net |

Photophysical Phenomena

Salicylidene 2-aminopyridine and its derivatives exhibit interesting photophysical properties, including fluorescence and photochromism, which are linked to intramolecular proton transfer processes.

Salicylidene 2-aminopyridine itself is weakly fluorescent. However, its derivatives and metal complexes can exhibit significant fluorescence. For instance, certain gallium and indium complexes of Salicylidene 2-aminopyridine show photoluminescence with maximum emission wavelengths between 503 and 511 nm upon UV irradiation. researchgate.net

The fluorescence properties of these compounds are often linked to excited-state intramolecular proton transfer (ESIPT). In this process, upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the imine nitrogen, leading to the formation of a transient keto-tautomer which is responsible for the observed fluorescence. The efficiency and wavelength of this fluorescence can be sensitive to the molecular environment, making these compounds potential candidates for fluorescent sensors. For example, Schiff bases derived from salicylaldehyde can act as "off-on" fluorescent sensors for metal ions like Zn²⁺, where the fluorescence is quenched in the free ligand but enhanced upon complexation.